3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide
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Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclopropane ring, multiple chlorine atoms, and an amide group. Its properties make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide involves multiple steps. One common method includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Introduction of the dichloroethenyl group: This step involves the addition of dichloroethene to the cyclopropane ring.
Attachment of the trichloroethyl group: This is done through a nucleophilic substitution reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the desired amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Dechlorinated compounds.
Substitution Products: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA: Affect gene expression and cellular functions.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: Shares the cyclopropane and dichloroethenyl groups but lacks the amide functionality.
2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid: Similar structure with variations in functional groups.
Uniqueness
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H19Cl5N2O2 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H19Cl5N2O2/c1-16(2)9(8-12(18)19)13(16)14(25)24-15(17(20,21)22)23-10-6-4-5-7-11(10)26-3/h4-9,13,15,23H,1-3H3,(H,24,25) |
InChI Key |
CAVYSPUIATUHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2OC)C=C(Cl)Cl)C |
Origin of Product |
United States |
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